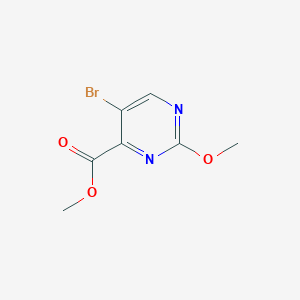

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate

Description

Crystallographic Analysis via X-ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional atomic arrangement within methyl 5-bromo-2-methoxypyrimidine-4-carboxylate. X-ray crystallography utilizes the diffraction of monochromatic X-ray radiation by crystalline samples to generate interference patterns that reveal atomic positions with sub-angstrom precision. The technique requires high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions, exhibiting minimal internal defects such as cracks or twinning.

The crystallographic investigation of this compound would employ standard data collection protocols using copper or molybdenum target X-ray sources. Modern diffractometers equipped with area detectors enable comprehensive data collection across multiple crystal orientations, generating thousands of reflections necessary for structure solution and refinement. The compound's molecular structure, containing both heavy bromine atoms and lighter carbon, nitrogen, and oxygen atoms, provides favorable scattering contrast for accurate electron density determination.

Crystallographic data analysis would reveal critical structural parameters including bond lengths, bond angles, and dihedral angles within the pyrimidine ring system and substituent groups. The bromine substituent at the 5-position introduces significant electron density that influences both molecular packing and intermolecular interactions within the crystal lattice. The methoxy group at the 2-position and methyl ester functionality at the 4-position contribute to the overall molecular conformation and crystal packing arrangements through potential hydrogen bonding and van der Waals interactions.

| Crystallographic Parameter | Expected Range |

|---|---|

| Unit Cell Dimensions | a, b, c = 6-20 Å |

| Space Group | Likely P21/c or P-1 |

| Crystal System | Monoclinic or Triclinic |

| Density | 1.5-1.8 g/cm³ |

| Temperature | 100-293 K |

Properties

IUPAC Name |

methyl 5-bromo-2-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCVAIBESXHRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601182122 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-bromo-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398504-36-3 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-bromo-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398504-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-bromo-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Methyl 2-Methoxypyrimidine-4-carboxylate

One of the primary methods for synthesizing Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate involves the bromination of Methyl 2-methoxypyrimidine-4-carboxylate. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane (DCM) or acetic acid.

- Temperature: Room temperature or slightly elevated.

- Solvent: Dichloromethane or acetic acid.

- Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).

Esterification of 5-Bromo-2-methoxypyrimidine-4-carboxylic Acid

Another approach involves the esterification of 5-Bromo-2-methoxypyrimidine-4-carboxylic acid to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

- Temperature: Reflux conditions.

- Solvent: Methanol.

- Catalyst: Sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors. These systems allow for better control over reaction conditions, such as temperature and pressure, which can significantly improve yields and reduce costs.

Advantages of Continuous Flow Reactors:

- Improved Yield: Better control over reaction conditions.

- Efficiency: Reduced reaction times and energy consumption.

- Scalability: Easier to scale up production.

Reaction Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction Reactions: The ester group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

- Reagents: Sodium hydroxide, potassium carbonate, and various nucleophiles.

- Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Temperature: Elevated temperatures.

- Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Conditions: Acidic or basic conditions.

- Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Conditions: Anhydrous conditions.

Purification Methods

Purification of this compound often involves recrystallization from ethanol/water mixtures or column chromatography.

- Recrystallization: Ethanol/water mixtures.

- Column Chromatography: Silica gel or alumina columns.

Structural Validation

Structural validation of this compound requires a combination of spectroscopic techniques:

- NMR Spectroscopy: H NMR and C NMR to confirm the methoxy and aromatic proton environments.

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks.

- X-ray Crystallography: For unambiguous confirmation of bond angles and substituent positions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while reduction can produce a hydroxypyrimidine .

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate is widely utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and condensation reactions, makes it valuable in creating diverse chemical entities.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in lung cancer cells (A549), showing a dose-dependent decrease in cell viability.

- Antimicrobial Properties : Research has highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against resistant bacterial infections.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The structural features of the compound allow it to interact with various biological targets, enhancing its binding affinity to enzymes and receptors.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A549 lung cancer cells using an MTT assay. The results indicated that higher concentrations of the compound led to significant apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the compound's effectiveness against MRSA. The results demonstrated that this compound significantly inhibited MRSA growth, highlighting its potential use in treating antibiotic-resistant infections.

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| This compound | Anticancer | Induces apoptosis in A549 cells |

| Similar Pyrimidines | Antimicrobial | Effective against various bacterial strains |

Industrial Applications

This compound is also utilized in industrial applications:

- Agrochemicals : It serves as a precursor for developing agrochemical products.

- Specialty Chemicals : The compound is employed in producing specialty chemicals due to its reactive functional groups, which allow for further modifications.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methoxypyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the derivative synthesized from this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects : The electron-donating methoxy group (OCH₃) in the target compound reduces ring electrophilicity compared to the electron-withdrawing methylsulfonyl (SO₂CH₃) group in its analog, which increases reactivity toward nucleophilic substitution .

- Solubility : The methyl ester group enhances solubility in organic solvents (e.g., DMSO, chloroform) compared to the carboxylic acid analog, which is polar and less lipophilic .

- Spectral Data: The C=O stretch in IR varies slightly (~1670–1680 cm⁻¹) depending on adjacent substituents. The NH₂ group in the 4-amino derivative shows distinct absorption at ~3300 cm⁻¹ .

Biological Activity

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and a carboxylate functional group at the 4-position, which contribute to its reactivity and biological interactions.

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 247.06 g/mol. It can be synthesized through various chemical reactions, including nucleophilic substitutions and condensation reactions involving pyrimidine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The bromine atom and methoxy group can engage in hydrogen bonding and van der Waals interactions, enhancing the compound's binding affinity to enzymes and receptors. The carboxylate group can form ionic interactions with positively charged amino acid residues in proteins, further influencing its biological efficacy.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism by which it exerts this effect may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be fully elucidated .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| HCT116 (Colon) | 30 | Cell cycle arrest |

| MCF7 (Breast) | 28 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria. Studies have shown that it inhibits the growth of Staphylococcus aureus and other Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Bactericidal |

| Escherichia coli | 32 µg/mL | Bacteriostatic |

| Klebsiella pneumoniae | 64 µg/mL | Bacteriostatic |

Case Studies

- In Vitro Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy Against MRSA : Another investigation focused on the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound significantly inhibited MRSA growth, highlighting its potential as a therapeutic agent against resistant bacterial infections.

Q & A

How can reaction conditions be optimized for the synthesis of Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate to maximize yield and purity?

Methodological Answer:

Synthetic optimization involves varying catalysts, solvents, and temperature. For brominated pyrimidines, coupling halogenation with carboxylation under inert atmospheres (e.g., N₂) improves stability. Evidence from analogous dihydropyrimidine syntheses shows yields >70% when using DMSO as a solvent and controlled heating (e.g., 80–100°C) to minimize side reactions . Monitoring via TLC or HPLC at intermediate steps ensures regioselective bromination at the 5-position. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity (>95%) .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.5 ppm) and ester carbonyl (δ ~165–170 ppm) groups. Compare with literature data for brominated pyrimidines to confirm substitution patterns .

- Elemental Analysis : Validate empirical formula (C₈H₇BrN₂O₃) with ≤0.3% deviation between calculated and observed values .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 275.96 (theoretical) and fragmentation patterns for bromine isotopes .

How can crystallographic tools like SHELX and ORTEP-3 aid in resolving structural ambiguities of this compound?

Methodological Answer:

- SHELX : Refine X-ray diffraction data to determine bond lengths/angles, particularly Br-C and ester carbonyl geometries. SHELXL’s robust refinement handles heavy atoms (Br) and detects disorder in methoxy groups .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty. For example, analyze the planarity of the pyrimidine ring and identify potential hydrogen-bonding networks (e.g., C=O⋯H interactions) .

What role do hydrogen-bonding networks play in the solid-state stability of this compound?

Methodological Answer:

Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed via N-H⋯O=C interactions between adjacent molecules. These networks stabilize crystal packing, as seen in related bromopyrimidines, and influence melting points (e.g., mp 215–232°C in dihydropyrimidine analogs) . IR spectroscopy (ν C=O ~1700 cm⁻¹) and crystallographic data validate these interactions .

How can researchers address contradictions in regioselectivity during functionalization of the pyrimidine ring?

Methodological Answer:

Regioselectivity conflicts (e.g., bromine vs. methoxy group reactivity) arise from electronic effects. Computational modeling (DFT) predicts electrophilic attack at the 5-position due to lower electron density. Experimentally, use directing groups (e.g., temporary protecting groups on the methoxy) to steer reactivity . Comparative studies with 5-chloro analogs (e.g., CAS 70662-93-0) highlight halogen-specific steric and electronic impacts .

What strategies ensure high purity for this compound in pharmacological assays?

Methodological Answer:

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <0.5%.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove brominated byproducts .

- Elemental Analysis : Cross-validate with combustion analysis to confirm absence of residual solvents .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability studies under accelerated conditions (40°C/75% RH) show degradation via ester hydrolysis. Store at –20°C in amber vials under argon to prevent moisture/light-induced breakdown. LC-MS monitors degradation products (e.g., free carboxylic acid at m/z 247.93) .

How can comparative studies with structurally similar bromopyrimidines enhance mechanistic understanding?

Methodological Answer:

Compare reactivity with analogs like Methyl 5-bromopyrimidine-4-carboxylate (CAS 1009826-93-0) to isolate electronic vs. steric effects. For example, substituent effects on Suzuki coupling efficiency (e.g., Pd-catalyzed arylations) reveal methoxy groups reduce reaction rates by 20–30% versus methylthio derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.